N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-6-8-16(9-7-15)14-24-12-4-5-18(22(24)26)21(25)23-19-11-10-17(27-2)13-20(19)28-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZTJFXBHSGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The 2,4-dimethoxyphenyl and 4-methylbenzyl groups are then added through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to the benzyl group at the 1-position and the aryl/heteroaryl groups on the carboxamide. These changes significantly alter physicochemical properties (e.g., solubility, logP) and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Research Findings
Impact of Benzyl Substituents :
- The 4-methylbenzyl group in the target compound provides moderate steric bulk and lipophilicity. In contrast, the 3-trifluoromethylbenzyl analog () introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
- BMS-777607 replaces the benzyl group with a 4-fluorophenyl moiety and incorporates an ethoxy group, enabling selective Met kinase inhibition. This highlights the importance of halogen and alkoxy groups in target engagement .
Carboxamide Modifications :
- The 2,4-dimethoxyphenyl group in the target compound is retained in analogs like DM-20 (), suggesting its role in π-π stacking or hydrogen bonding.
- In BMS-777607, the carboxamide is linked to a fluorinated aryl group, which likely contributes to kinase selectivity by occupying hydrophobic pockets .
Biological Activity Trends: Cytotoxicity: notes that analogs with chloro or methyl groups on aryl rings (e.g., compound 18, IC50 = 35 μg/mL) show higher cytotoxicity, implying that electron-deficient substituents may enhance anticancer activity. The target compound’s 4-methylbenzyl group may offer a balance between potency and selectivity . Enzyme Inhibition: BMS-777607’s Met kinase inhibition (EC50 = 10 nM) demonstrates that ethoxy and fluorophenyl groups are critical for efficacy. The target compound lacks these groups, suggesting divergent biological targets .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in pharmacology. The compound's structure suggests potential applications in various therapeutic areas, including cardiovascular health and possibly anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.36 g/mol. Its structure features a dihydropyridine core with significant functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{20}N_{2}O_{4} |
| Molecular Weight | 336.36 g/mol |
| Solubility | Moderate in organic solvents; variable in water |
Dihydropyridine derivatives generally exert their effects by interacting with calcium channels in the cardiovascular system. This interaction leads to vasodilation and reduced blood pressure, making them valuable in treating hypertension and angina pectoris. The specific mechanism for this compound may involve:
- Calcium Channel Blockade : Inhibition of calcium influx into vascular smooth muscle cells.
- Antioxidant Activity : Potential reduction of oxidative stress through free radical scavenging.
- Anti-inflammatory Effects : Modulation of inflammatory pathways that could contribute to cardiovascular diseases.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with similar dihydropyridine compounds. For instance:
- Antihypertensive Effects : Compounds within this class have demonstrated significant reductions in blood pressure in animal models. For example, a study involving spontaneously hypertensive rats reported that doses as low as 1 mg/kg produced marked antihypertensive effects .
- Anticancer Properties : Some dihydropyridine derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications to the dihydropyridine structure can enhance these effects.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Case Study 1 : A derivative similar to this compound was evaluated for its ability to reduce cardiac hypertrophy in animal models. Results indicated a significant decrease in heart size and improved cardiac function after treatment .
- Case Study 2 : Another study focused on a related compound's ability to inhibit cancer cell proliferation in vitro. The results demonstrated a dose-dependent reduction in cell viability among various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
